molecular formula C12H10ClN3O3 B13330625 6-(6-Chloropyridin-3-yl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid CAS No. 2227206-04-2

6-(6-Chloropyridin-3-yl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid

Cat. No.: B13330625
CAS No.: 2227206-04-2
M. Wt: 279.68 g/mol
InChI Key: LUFXLIOHTFMWQZ-UHFFFAOYSA-N
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Description

6-(6-Chloropyridin-3-yl)-8-oxo-5,7-diazaspiro[34]oct-5-ene-2-carboxylic acid is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-Chloropyridin-3-yl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the chloropyridine derivative. The chloropyridine is then subjected to a series of reactions, including cyclization and spirocyclization, to form the spirocyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

6-(6-Chloropyridin-3-yl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

6-(6-Chloropyridin-3-yl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(6-Chloropyridin-3-yl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(6-Chloropyridin-3-yl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications .

Properties

CAS No.

2227206-04-2

Molecular Formula

C12H10ClN3O3

Molecular Weight

279.68 g/mol

IUPAC Name

6-(6-chloropyridin-3-yl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid

InChI

InChI=1S/C12H10ClN3O3/c13-8-2-1-6(5-14-8)9-15-11(19)12(16-9)3-7(4-12)10(17)18/h1-2,5,7H,3-4H2,(H,17,18)(H,15,16,19)

InChI Key

LUFXLIOHTFMWQZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12C(=O)NC(=N2)C3=CN=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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